Methyl 2-bromo-3-cyano-5-methoxybenzoate
Overview
Description
Methyl 2-bromo-3-cyano-5-methoxybenzoate is an organic compound with the molecular formula C10H8BrNO3 It is a derivative of benzoic acid and features a bromine atom, a cyano group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-cyano-5-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 3-cyano-5-methoxybenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-cyano-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of amines or other reduced derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Scientific Research Applications
Methyl 2-bromo-3-cyano-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-cyano-5-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and cyano groups can participate in electrophilic or nucleophilic interactions, while the methoxy group can influence the compound’s solubility and reactivity. The exact pathways and targets vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 2-bromo-5-cyano-3-methoxybenzoate
- Methyl 3-bromo-2-cyano-5-methoxybenzoate
Uniqueness
Methyl 2-bromo-3-cyano-5-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both a bromine atom and a cyano group on the benzene ring provides distinct chemical properties that can be leveraged in various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-bromo-3-cyano-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-14-7-3-6(5-12)9(11)8(4-7)10(13)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSIZOZGNQLBFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(=O)OC)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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